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Executive Summary
The Solute Carrier Family 25 Member 1 (SLC25A1), also known as the mitochondrial citrate

carrier (CIC), plays a pivotal and multifaceted role in the regulation of glycolysis. Primarily, it

functions as the main transporter of citrate from the mitochondrial matrix to the cytosol.[1] This

transport process is a critical nexus between mitochondrial oxidative phosphorylation and

cytosolic metabolic pathways. Cytosolic citrate exerts a direct allosteric inhibitory effect on

phosphofructokinase-1 (PFK1), a rate-limiting enzyme in glycolysis, thereby providing a crucial

feedback mechanism to modulate glycolytic flux in response to cellular energy status.[2][3][4]

Furthermore, the exported citrate is a key source of cytosolic acetyl-CoA, which is essential for

de novo lipogenesis and can influence cellular signaling and epigenetics.[1][5] The

dysregulation of SLC25A1 has been implicated in various pathologies, including cancer and

metabolic disorders, making it an attractive target for therapeutic intervention.[5][6] This guide

provides an in-depth technical overview of the role of SLC25A1 in glycolysis, summarizing key

quantitative data, detailing relevant experimental protocols, and illustrating the associated

signaling pathways.
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SLC25A1 is a protein located on the inner mitochondrial membrane responsible for the

electroneutral exchange of mitochondrial citrate for cytosolic malate.[1] This function is central

to several key metabolic processes:

Regulation of Glycolysis: By controlling the cytosolic concentration of citrate, SLC25A1

directly influences the activity of PFK1. High levels of cytosolic citrate signal an energy-

replete state, leading to the inhibition of PFK1 and a subsequent reduction in the rate of

glycolysis.[2][3]

Fatty Acid and Sterol Synthesis: In the cytosol, citrate is cleaved by ATP-citrate lyase (ACLY)

to produce acetyl-CoA and oxaloacetate. Acetyl-CoA is the primary building block for the

synthesis of fatty acids and cholesterol.[1]

Redox Homeostasis: The transport of citrate and its subsequent metabolism in the cytosol

are linked to the production of NADPH, which is crucial for maintaining cellular redox

balance.[7]

Quantitative Impact of SLC25A1 on Glycolysis
The inhibition or knockdown of SLC25A1 has been shown to have a significant and context-

dependent impact on glycolytic metabolism. The following tables summarize key quantitative

findings from various studies.
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Cell Line/Model
SLC25A1
Manipulation

Key Glycolytic
Changes

Reference

H1299 (NSCLC)
Treatment with CTPI-2

(SLC25A1 inhibitor)

Increased

Extracellular

Acidification Rate

(ECAR) and lactate

levels in 2D cultures.

[8]

H1299 (NSCLC)

spheres (CSCs)
Treatment with CTPI-2

Diminished ECAR and

lactic acid levels.
[9]

MOLM13 and Kasumi-

1 (AML)

CRISPR-Cas9

knockout of SLC25A1

Significantly lower

glycolysis.
[10]

H460 (NSCLC)
CRISPR/Cas9

knockout of SLC25A1

Accumulation of

lactate.
[11]

High-Fat Diet-fed Mice Treatment with CTPI-2

Decreased levels of

lactate in the liver and

serum due to reduced

glycolysis.

[12]

Signaling Pathways Involving SLC25A1 and
Glycolysis
The expression and activity of SLC25A1 are regulated by a complex network of signaling

pathways, which in turn are interconnected with the control of glycolysis.

Upstream Regulation of SLC25A1
Several transcription factors and signaling pathways have been identified to regulate the

expression of the SLC25A1 gene:

SREBP1 (Sterol Regulatory Element-Binding Protein 1): A key regulator of lipogenesis,

SREBP1 can upregulate SLC25A1 expression to provide the necessary citrate for fatty acid

synthesis.
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HIF1α (Hypoxia-Inducible Factor 1α): Under hypoxic conditions, HIF1α can promote the

expression of SLC25A1, contributing to the metabolic adaptations of cancer cells.[13]

p53: The tumor suppressor p53 has been shown to suppress the transcription of SLC25A1.

[13]

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): In response to

inflammatory stimuli like TNFα, NF-κB can induce the expression of SLC25A1.[14]

AMPK (AMP-activated protein kinase): As a central energy sensor, AMPK can influence

metabolic pathways, and there is evidence suggesting a potential link to SLC25A1

regulation, although the direct mechanisms are still under investigation.[15]
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Upstream regulators of SLC25A1 expression.

Downstream Effects of SLC25A1 on Glycolysis
The primary downstream effect of SLC25A1 on glycolysis is mediated by the transport of citrate

into the cytosol.
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SLC25A1-mediated regulation of glycolysis.

Experimental Protocols for Studying SLC25A1 and
Glycolysis
A variety of experimental techniques are employed to investigate the role of SLC25A1 in

glycolytic metabolism. Below are overviews of key protocols.

Seahorse XF Extracellular Flux Analysis
This technology measures the oxygen consumption rate (OCR) and extracellular acidification

rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and

glycolysis, respectively.

a) Mito Stress Test:

Objective: To assess mitochondrial function.

Procedure:
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Seed cells in a Seahorse XF cell culture microplate.

Prepare a sensor cartridge with sequential injections of oligomycin (ATP synthase

inhibitor), FCCP (a mitochondrial uncoupler), and a mixture of rotenone and antimycin A

(Complex I and III inhibitors).

Replace cell culture medium with Seahorse XF assay medium.

Incubate at 37°C in a non-CO2 incubator.

Run the assay on a Seahorse XF Analyzer.

Key Parameters Measured: Basal respiration, ATP-linked respiration, maximal respiration,

and spare respiratory capacity.

b) Glycolytic Rate Assay:

Objective: To measure the rate of glycolysis.

Procedure:

Seed cells as in the Mito Stress Test.

Prepare a sensor cartridge with sequential injections of rotenone/antimycin A and 2-

deoxyglucose (2-DG, a glycolysis inhibitor).

Replace cell culture medium with Seahorse XF assay medium.

Incubate and run the assay.

Key Parameters Measured: Basal glycolysis and compensatory glycolysis.
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General workflow for Seahorse XF assays.

Metabolic Flux Analysis using Stable Isotope Tracing
This powerful technique allows for the quantitative analysis of metabolic pathways by tracking

the incorporation of isotopically labeled substrates (e.g., 13C-glucose) into downstream

metabolites.

Objective: To determine the relative and absolute flux through metabolic pathways, including

glycolysis and the TCA cycle.

Procedure:

Culture cells in a medium containing a 13C-labeled substrate.

After a defined period, quench metabolism and extract intracellular metabolites.
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Analyze the isotopic labeling patterns of metabolites using Liquid Chromatography-Mass

Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Use computational models to calculate metabolic fluxes.

Western Blotting for Glycolytic Enzymes
Objective: To determine the protein expression levels of key glycolytic enzymes (e.g., HK2,

PFK1, PKM2) in response to SLC25A1 manipulation.

Procedure:

Lyse cells and quantify total protein concentration.

Separate proteins by size using SDS-PAGE.

Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).

Block the membrane to prevent non-specific antibody binding.

Incubate with primary antibodies specific to the glycolytic enzymes of interest.

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

Detect the signal using a chemiluminescent substrate.

Quantification of Glycolytic Intermediates by LC-MS/MS
Objective: To measure the absolute or relative abundance of glycolytic intermediates (e.g.,

glucose-6-phosphate, fructose-1,6-bisphosphate, pyruvate, lactate).

Procedure:

Rapidly quench cellular metabolism and extract metabolites.

Separate metabolites using liquid chromatography.

Detect and quantify metabolites using tandem mass spectrometry.[16]
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Use internal standards for absolute quantification.

Implications for Drug Development
The central role of SLC25A1 in linking glycolysis and mitochondrial metabolism, particularly in

cancer, makes it a compelling target for therapeutic development.[6] Small molecule inhibitors

of SLC25A1, such as CTPI-2, have shown promise in preclinical models by limiting the

metabolic plasticity of cancer cells and cancer stem cells.[17][18][19] By disrupting the ability of

cancer cells to adapt their metabolism, SLC25A1 inhibitors may sensitize them to other

therapies or inhibit their growth and survival. Further research into the development of potent

and specific SLC25A1 inhibitors is a promising avenue for novel anti-cancer and anti-metabolic

disease therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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